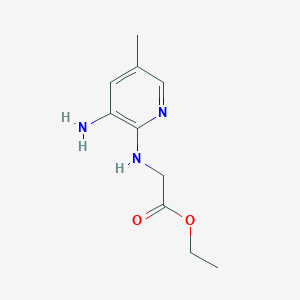
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, a methyl group, and an ethyl glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methylpyridine and ethyl glycinate.
Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of the pyridine and the carboxyl group of the ethyl glycinate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow chemistry may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyridine derivatives.
Scientific Research Applications
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used in chemical biology research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dibromopyrazin-2-yl)glycinate: Similar structure but with bromine substituents.
Ethyl (3-amino-4-methylpyridin-2-yl)glycinate: Similar structure with a different position of the methyl group.
Ethyl (3-amino-5-chloropyridin-2-yl)glycinate: Similar structure with a chlorine substituent.
Uniqueness
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the amino and methyl groups at specific positions provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-[(3-amino-5-methylpyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-9(14)6-13-10-8(11)4-7(2)5-12-10/h4-5H,3,6,11H2,1-2H3,(H,12,13) |
InChI Key |
HKLXUMHCNXUHLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















